molecular formula C18H22N4O B1206030 3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide

3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide

Cat. No. B1206030
M. Wt: 310.4 g/mol
InChI Key: GEVOPYRQBDFURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide is a member of quinolines.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound 3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide falls under a broader category of pyrazolo[3,4-b]quinoline derivatives, which have been extensively studied for their chemical synthesis and structural properties.

  • A study highlighted the catalyst-free syntheses of pyrazolo[3,4-b]quinolin-5-one derivatives, showcasing the mild reaction conditions and potential biological and pharmacological activities of these compounds (Ezzati et al., 2017).
  • Another research focused on the optical absorption measurements and quantum-chemical simulations on 1H-pyrazolo[3,4-b]quinoline derivatives, revealing insights into their absorption spectra and structural characteristics (Koścień et al., 2003).
  • N-Acylhydrazones, a class of compounds structurally related to pyrazolo[3,4-b]quinoline, were synthesized and analyzed using NMR spectroscopy to understand the stereochemical behavior and structural nuances of these compounds (Munir et al., 2021).

Pharmacological and Biological Properties

Pyrazolo[3,4-b]quinoline derivatives have also been evaluated for their pharmacological properties, though it's important to note that the specific compound mentioned may not have been directly studied in these papers.

  • A study synthesized and assessed the pharmacological properties of pyrazolo[3,4-b]quinoline, and benzo[b]pyrazolo[4,3-g][1,8]naphthyridine derivatives. The findings indicated that some of these compounds exhibit inhibitory properties against specific enzymes, pointing towards potential therapeutic applications (Silva et al., 2011).
  • Research on hydrazone and pyrazolo[3,4-b]quinoline derivatives demonstrated their antimicrobial and antiviral activities, suggesting the potential of these compounds in developing new therapeutic agents (Kumara et al., 2016).

properties

Product Name

3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

3-methyl-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)butanamide

InChI

InChI=1S/C18H22N4O/c1-4-9-22-18-14(11-13-7-5-6-8-15(13)19-18)17(21-22)20-16(23)10-12(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,21,23)

InChI Key

GEVOPYRQBDFURJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)CC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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